molecular formula C13H18N2 B1394821 N,N-Diallyl-2-(aminomethyl)aniline CAS No. 1220034-10-5

N,N-Diallyl-2-(aminomethyl)aniline

Cat. No.: B1394821
CAS No.: 1220034-10-5
M. Wt: 202.3 g/mol
InChI Key: KJKXOWKNEPOJLN-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-(aminomethyl)aniline: is a chemical compound that belongs to the family of aniline derivatives. It is a colorless to yellowish liquid with a pungent odor. This compound is commonly used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N,N-Diallyl-2-(aminomethyl)aniline typically involves the sequential addition of allyl halide, an amine compound, and alkali into a reaction solvent. The reaction is carried out at temperatures ranging from 20°C to 70°C. After the reaction is complete, the reaction solvent is extracted to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow synthesis with high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: N,N-Diallyl-2-(aminomethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the allyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkyl halides are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various aniline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other industrial chemicals .

Scientific Research Applications

N,N-Diallyl-2-(aminomethyl)aniline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which N,N-Diallyl-2-(aminomethyl)aniline exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical and physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • N,N-Dimethylaniline
  • N,N-Diethyl-2-(aminomethyl)aniline
  • N,N-Diallyl-4-(aminomethyl)aniline

Comparison: N,N-Diallyl-2-(aminomethyl)aniline is unique due to its specific structure, which includes two allyl groups and an aminomethyl group attached to the aniline ring. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

IUPAC Name

2-(aminomethyl)-N,N-bis(prop-2-enyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-9-15(10-4-2)13-8-6-5-7-12(13)11-14/h3-8H,1-2,9-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKXOWKNEPOJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262772
Record name 2-(Di-2-propen-1-ylamino)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-10-5
Record name 2-(Di-2-propen-1-ylamino)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Di-2-propen-1-ylamino)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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